1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Crystallography CDK2 Cyclin

1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 338408-13-2) is a synthetic, low-molecular-weight heterocyclic compound (C10H7Cl2N3O2, MW 272.08 g/mol) belonging to the 1,2,4-triazole-3-carboxylic acid class. It features a 3,5-dichlorophenyl substituent at N1 and a methyl group at C5 on the triazole ring.

Molecular Formula C10H7Cl2N3O2
Molecular Weight 272.08 g/mol
CAS No. 338408-13-2
Cat. No. B1303218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
CAS338408-13-2
Molecular FormulaC10H7Cl2N3O2
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-3-6(11)2-7(12)4-8/h2-4H,1H3,(H,16,17)
InChIKeyCZTNDZALWLHXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid: Structural Identity and Core Properties


1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 338408-13-2) is a synthetic, low-molecular-weight heterocyclic compound (C10H7Cl2N3O2, MW 272.08 g/mol) belonging to the 1,2,4-triazole-3-carboxylic acid class [1]. It features a 3,5-dichlorophenyl substituent at N1 and a methyl group at C5 on the triazole ring. The compound is cataloged in major chemical and biological databases as an experimental small molecule (PubChem CID 2763754; DrugBank DB07852; PDB ligand code GVC) and is primarily utilized as a synthetic building block or a crystallographic tool compound for studying cyclin-dependent kinase (CDK) interactions [1][2].

Why 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid Cannot Be Replaced by Close Analogs


Within the 1,2,4-triazole-3-carboxylic acid family, even minor structural modifications drastically alter target binding and experimental utility. Unlike the unsubstituted 1,2,4-triazole-3-carboxylic acid core, the specific 3,5-dichlorophenyl and 5-methyl motifs of this compound directly mediate its unique interaction with the cyclin A/CDK2 binding groove, as evidenced by its exclusive presence in solved protein crystal structures under the PDB ligand ID GVC [1]. Replacing it with analogous 1-phenyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acids lacking the chlorine atoms, or with regioisomers bearing substituents at different positions, would disrupt the halogen-bonding and hydrophobic contacts essential for this defined binding mode, rendering the compound unsuitable as a crystallographic probe or as a key fragment for CDK/cyclin inhibitor design [1][2].

Quantitative Differentiation Evidence for 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid


Unique Crystallographic Binding Mode to Cyclin A/CDK2 Complex

The compound is the only 1,2,4-triazole-3-carboxylic acid derivative currently deposited in the Protein Data Bank (PDB) that engages both Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) as a non-polymer ligand (ligand code GVC) [1]. This demonstrates a specific, experimentally validated binding mode, whereas unsubstituted 1,2,4-triazole-3-carboxylic acid (PDB instances lack the 3,5-dichlorophenyl group) and its close analogs (e.g., 1-phenyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid) do not have any reported crystal structures with these Cyclin/CDK targets [1][2].

Crystallography CDK2 Cyclin Fragment-Based Drug Design Halogen Bonding

Key Fragment in Patent-Specific Rationally Designed CDK/Cyclin Inhibitors

The compound's carboxamide derivative (35DCPT) is explicitly claimed as the N-terminal fragment in a series of synthetic CDK/cyclin inhibitors in U.S. Patent 20140296484, conferring critical binding affinity for the cyclin groove [1]. The free carboxylic acid serves as the immediate precursor for generating such peptidomimetics. In contrast, closely related triazole-3-carboxylic acids with different halogen substitution patterns (e.g., 4-chlorophenyl or unsubstituted phenyl) are not claimed in this patent and were shown to provide inferior binding interactions when modeled in the same cyclin binding pocket [1].

Medicinal Chemistry Peptidomimetics CDK Inhibitors Structure-Activity Relationships

Physicochemical Distinction: Lipophilicity and Acceptor Capacity

The compound exhibits a computed XLogP3 of 3.2 and a hydrogen bond acceptor count of 4, creating a distinct physicochemical profile versus the unsubstituted core scaffold (1,2,4-triazole-3-carboxylic acid) [1]. This translates to higher membrane permeability potential, which is essential for intracellular target engagement (e.g., CDK2). Analogs such as 1H-1,2,4-triazole-3-carboxylic acid (XLogP ~ -0.7) are significantly more hydrophilic and less likely to penetrate cells passively [1].

ADMET Prediction LogP Hydrogen Bonding Medicinal Chemistry Optimization

High-Impact Application Scenarios for 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid


Structural Biology: CDK2/Cyclin Co-Crystallization Probe

The compound is the definitive ligand for soaking or co-crystallization experiments targeting the CDK2/Cyclin A complex. Its well-characterized PDB deposition (ligand GVC) validates its binding mode, enabling structure-based drug design programs to use this exact compound for competitive binding assays or to generate new co-structures with mutant kinases [1].

Medicinal Chemistry: Peptidomimetic Inhibitor Synthesis

As the immediate precursor to the 35DCPT fragment, this carboxylic acid is essential for synthesizing the N-terminal portion of patented CDK/Cyclin peptidomimetic inhibitors. Derivative synthesis via standard amide coupling produces the bioactive fragment, which cannot be obtained from any other triazole analog [1].

Fragment-Based Lead Optimization Library Member

With its favorable lipophilicity (XLogP3 = 3.2) and a compact heavy atom count (17), this compound serves as an ideal fragment for screening cascades that require a balanced profile of hydrophobic interactions and synthetic tractability. It fills a gap in fragment libraries between highly polar heterocycles and fully lipid-like fragments [1].

Quote Request

Request a Quote for 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.